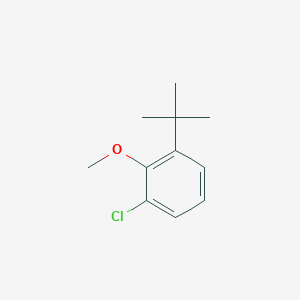

1-(tert-Butyl)-3-chloro-2-methoxybenzene

Description

1-(tert-Butyl)-3-chloro-2-methoxybenzene is a substituted aromatic compound featuring a tert-butyl group at the 1-position, a chlorine atom at the 3-position, and a methoxy group at the 2-position. The tert-butyl group contributes significant steric hindrance and electron-donating effects via hyperconjugation, while the chlorine atom introduces electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions. The methoxy group further modulates electronic effects, acting as an ortho/para-directing substituent.

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-tert-butyl-3-chloro-2-methoxybenzene |

InChI |

InChI=1S/C11H15ClO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |

InChI Key |

BCHKWMQVXWTQMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of 1-chloro-2-methoxybenzene

- Starting Material: 1-chloro-2-methoxybenzene

- Alkylating Agent: tert-Butyl chloride or tert-butyl alcohol

- Catalyst: Lewis acid such as aluminum chloride (AlCl3) or complex acid HAlCl4

- Solvent: Typically chlorinated solvents or neat conditions

- Conditions: Controlled temperature (0–50 °C), inert atmosphere to avoid side reactions

- The Lewis acid activates the tert-butyl chloride to form a tert-butyl carbocation.

- Electrophilic aromatic substitution occurs preferentially at the position ortho or para to the methoxy group, but steric and electronic effects favor substitution at position 1 (tert-butyl) relative to the chloro and methoxy substituents.

- The reaction yields 1-(tert-butyl)-3-chloro-2-methoxybenzene after work-up.

- Direct introduction of tert-butyl group.

- High regioselectivity when reaction conditions are optimized.

- Possible formation of isomeric tert-butyl chlorobenzenes.

- Requires careful purification.

Chlorination of 1-(tert-butyl)-2-methoxybenzene

- Starting Material: 1-(tert-butyl)-2-methoxybenzene

- Chlorinating Agent: N-chlorosuccinimide (NCS), chlorine gas, or other electrophilic chlorinating reagents

- Catalyst: Lewis acids or radical initiators depending on conditions

- Solvent: Typically inert solvents like dichloromethane or carbon tetrachloride

- Conditions: Low temperature to moderate temperature (0–50 °C), controlled addition to avoid over-chlorination

- Electrophilic aromatic substitution introduces chlorine preferentially at the meta position relative to the tert-butyl group due to steric hindrance and electronic directing effects of methoxy.

- The methoxy group is ortho/para directing, but sterics from tert-butyl favor substitution at position 3.

- Allows selective chlorination on a pre-alkylated aromatic ring.

- Can achieve high purity with controlled reaction parameters.

- Requires control to avoid poly-chlorination.

- Chlorination reagents can be hazardous.

Alternative Synthetic Routes

Diazotization and Sandmeyer Reaction:

- Starting from 3-amino-2-methoxy-1-tert-butylbenzene, diazotization followed by Sandmeyer reaction with cuprous chloride can introduce the chloro substituent at position 3.

- This method allows for precise substitution but requires access to the amino precursor.

Representative Experimental Data and Yields

Research Findings and Optimization Notes

Catalyst Selection: Use of complex acid HAlCl4 as catalyst in Friedel-Crafts alkylation enhances yield and minimizes isomer formation by stabilizing carbocation intermediates and facilitating regioselective substitution.

Reaction Temperature: Lower temperatures (0–50 °C) favor selective substitution and reduce side reactions such as polyalkylation or over-chlorination.

Solvent Effects: Non-polar or chlorinated solvents help maintain catalyst activity and solubilize reactants effectively.

Purification: Post-reaction purification typically involves aqueous work-up, extraction, drying, and column chromatography or distillation to achieve high purity (>99%).

By-product Utilization: In some processes, by-products such as hydrogen chloride gas are recycled to synthesize tert-butyl chloride, improving overall process efficiency and environmental footprint.

Summary Table of Preparation Methods

| Step No. | Preparation Method | Key Features | Advantages | Challenges |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation on 1-chloro-2-methoxybenzene | Direct tert-butylation using tert-butyl chloride and HAlCl4 catalyst | High yield, good regioselectivity | Requires handling complex acid catalyst |

| 2 | Electrophilic Chlorination on 1-(tert-butyl)-2-methoxybenzene | Chlorination using NCS or Cl2 under controlled conditions | Selective chlorination, moderate complexity | Risk of over-chlorination, hazardous reagents |

| 3 | Diazotization and Sandmeyer Reaction | Conversion of amino group to chloro substituent | High regioselectivity, versatile | Multi-step, requires amino precursor |

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-3-chloro-2-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tert-butyl group.

Common Reagents and Conditions

Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the chlorine atom with a methoxy group.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the compound.

Major Products

Substitution: 1-(tert-Butyl)-3-methoxy-2-methoxybenzene.

Oxidation: 1-(tert-Butyl)-3-chloro-2-formylbenzene or 1-(tert-Butyl)-3-chloro-2-carboxybenzene.

Reduction: 1-(tert-Butyl)-3-methoxybenzene.

Scientific Research Applications

1-(tert-Butyl)-3-chloro-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-chloro-2-methoxybenzene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Methoxy-3,5-di-tert-butylbenzene

- Structure : Contains two tert-butyl groups (3- and 5-positions) and one methoxy group (1-position).

- Key Differences: Lacks the chlorine atom, reducing electron-withdrawing effects.

- Applications : Often used in coordination chemistry due to its bulky tert-butyl groups, which stabilize metal complexes .

1,3-Dimethoxy-5-pentylbenzene

- Structure : Features two methoxy groups (1- and 3-positions) and a pentyl chain (5-position).

- Key Differences: The pentyl chain enhances hydrophobicity, differing from the tert-butyl and chlorine substituents in the target compound.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structure : A pyrrolidine derivative with tert-butyl, hydroxymethyl, and methoxyphenyl groups.

- Key Differences: Non-aromatic core with a heterocyclic ring, limiting direct comparison. However, the tert-butyl and methoxy groups highlight shared stability considerations in handling .

Physicochemical Properties

Research Findings and Data Gaps

- Synthesis: highlights methods for introducing tert-butoxycarbonylamino and methoxy groups via acid-catalyzed deprotection, which may inform synthetic routes for the target compound .

- Stability : The tert-butyl group enhances thermal stability, as observed in 1-Methoxy-3,5-di-tert-butylbenzene .

- Data Limitations : Specific melting points, solubility, and toxicity data for 1-(tert-Butyl)-3-chloro-2-methoxybenzene are absent in the provided evidence, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.